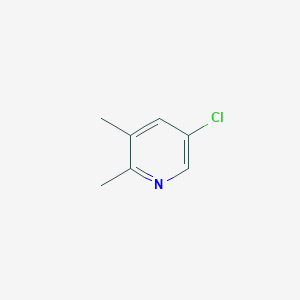
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative known for its unique chemical properties and potential applications in various scientific fields. This compound is particularly noted for its ability to target specific cellular components, making it valuable in biochemical research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the boronic acid moiety. One common method involves the reaction of 3-fluorophenylboronic acid with 2-aminoethyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and filtration to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of cellular processes and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with specific molecular targets. This property allows it to interact with proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The compound’s boronic acid group plays a crucial role in these interactions, enabling it to bind to diols and other functional groups present in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4-((2-Aminoethyl)carbamoyl)phenyl)boronic acid hydrochloride
- (4-((2-Aminoethyl)carbamoyl)-3-chlorophenyl)boronic acid hydrochloride
- (4-((2-Aminoethyl)carbamoyl)-3-bromophenyl)boronic acid hydrochloride
Uniqueness
Compared to similar compounds, (4-((2-Aminoethyl)carbamoyl)-3-fluorophenyl)boronic acid hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to specific targets, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C9H13BClFN2O3 |
|---|---|
Peso molecular |
262.47 g/mol |
Nombre IUPAC |
[4-(2-aminoethylcarbamoyl)-3-fluorophenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C9H12BFN2O3.ClH/c11-8-5-6(10(15)16)1-2-7(8)9(14)13-4-3-12;/h1-2,5,15-16H,3-4,12H2,(H,13,14);1H |
Clave InChI |
RPQJSOMRNOARMH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(=O)NCCN)F)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


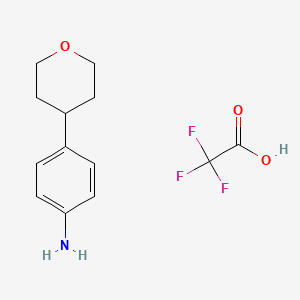

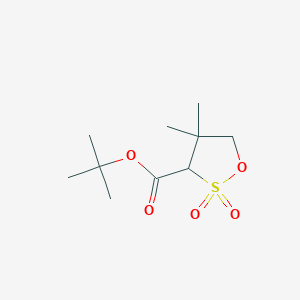
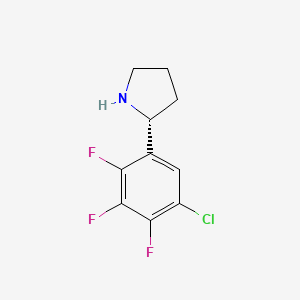
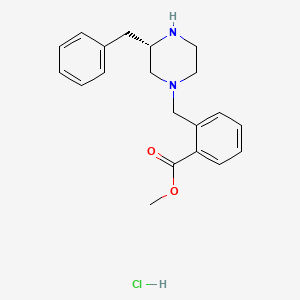
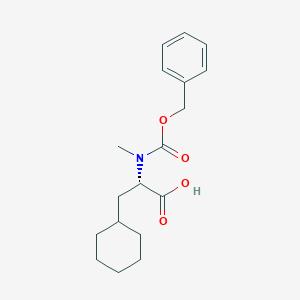
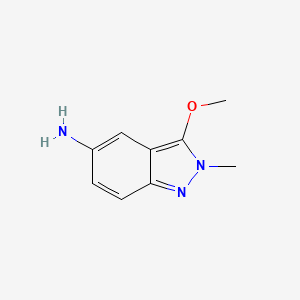

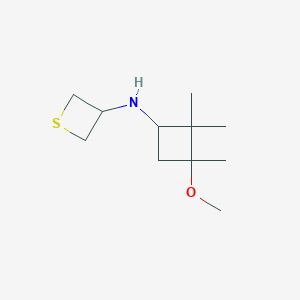
![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)


